2-amino-N,N,6-trimethylisonicotinamide
Description
Overview of Isonicotinamide (B137802) Derivatives in Contemporary Medicinal Chemistry Research
Isonicotinamide, the 4-carboxamide derivative of pyridine (B92270), and its analogues are significant in medicinal chemistry. wikipedia.org These structures are recognized for their ability to form cocrystals with active pharmaceutical ingredients (APIs), a strategy employed to enhance the physicochemical properties of drugs. nih.gov The isonicotinamide scaffold can be functionalized to create a diverse array of derivatives with a wide range of biological activities. For instance, isonicotinamide-based compounds have been investigated for their potential as antitubercular agents. nih.gov The versatility of the isonicotinamide core allows for the synthesis of complex molecules, including coordination polymers, demonstrating its utility in materials science as well as medicinal applications. nih.gov
Structural Framework and Nomenclature of 2-amino-N,N,6-trimethylisonicotinamide
The systematic name of the compound, this compound, provides a clear description of its molecular architecture. The core of the molecule is an isonicotinamide structure, which is a pyridine ring with a carboxamide group at the 4-position. The substitutions on this core are as follows:
An amino group (-NH₂) at the 2-position of the pyridine ring.
A methyl group (-CH₃) at the 6-position of the pyridine ring.
Two methyl groups (-CH₃) attached to the nitrogen atom of the carboxamide group, designated as N,N-dimethyl.
This specific arrangement of functional groups gives the compound its unique chemical properties and potential for biological activity.
Table 1: Chemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1372127-42-8 | myskinrecipes.com |
| Molecular Formula | C₉H₁₃N₃O | myskinrecipes.com |
| Molecular Weight | 179.22 g/mol | myskinrecipes.com |
Broader Context of 2-Aminopyridine (B139424) and Nicotinamide (B372718) Analogues in Organic Synthesis and Drug Discovery
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, recognized for its simple, low-molecular-weight structure that can be readily functionalized to produce a wide range of biologically active molecules. rsc.org Derivatives of 2-aminopyridine have been shown to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govacs.orgccsenet.org This scaffold is a key component in several approved drugs and serves as a versatile starting material for the synthesis of complex heterocyclic compounds. rsc.org The development of multicomponent reactions (MCRs) has further enhanced the efficiency of synthesizing diverse 2-aminopyridine derivatives. nih.gov
Similarly, nicotinamide and its analogues are of great interest in medicinal chemistry. nih.govwikipedia.org As a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD), nicotinamide plays a crucial role in cellular metabolism. nih.govmitrade.com Synthetic analogues of nicotinamide are being explored as inhibitors of various enzymes, including nicotinamide N-methyltransferase (NNMT), which is implicated in metabolic diseases like obesity and diabetes. nih.gov The ability to synthesize a wide array of nicotinamide analogues allows for the fine-tuning of their biological activity and pharmacokinetic properties, making them valuable tools in the development of new therapeutic agents. wikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,N,6-trimethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-4-7(5-8(10)11-6)9(13)12(2)3/h4-5H,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMUMHYEALQXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372127-42-8 | |
| Record name | 2-Amino-N,N,6-trimethyl-4-Pyridinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Advanced Structural Characterization of 2 Amino N,n,6 Trimethylisonicotinamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments performed. It provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-amino-N,N,6-trimethylisonicotinamide, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the N,N-dimethylamino group, the protons of the methyl group attached to the ring, and the protons of the amino group. The chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal would be crucial for assignment.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Aromatic-H |
| Data Not Available | Data Not Available | Data Not Available | Aromatic-H |
| Data Not Available | Data Not Available | Data Not Available | NH₂ |
| Data Not Available | Data Not Available | Data Not Available | N(CH₃)₂ |
Carbon (¹³C) NMR Analysis
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further help in distinguishing between CH, CH₂, and CH₃ groups.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| Data Not Available | C=O |
| Data Not Available | Aromatic-C |
| Data Not Available | Aromatic-C |
| Data Not Available | Aromatic-C |
| Data Not Available | Aromatic-C |
| Data Not Available | Aromatic-C |
| Data Not Available | N(CH₃)₂ |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, for instance, the connectivity between protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of this compound with high precision. This allows for the unambiguous determination of the molecular formula (C₉H₁₃N₃O) by comparing the experimental mass to the calculated mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound. ESI-MS would be expected to produce the protonated molecule [M+H]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments on this ion would involve fragmentation, and the resulting pattern would provide valuable information about the compound's structure, such as the loss of the dimethylamino group or the carbonyl group.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In the context of this compound, an initial mass spectrometry (MS) scan would be performed to identify the molecular ion peak [M+H]⁺. This precursor ion would then be selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.
The analysis of the resulting fragment ions in the MS/MS spectrum would provide valuable information about the molecule's connectivity. For instance, the fragmentation of this compound would be expected to show losses of the N,N-dimethylamino group, the amide functionality, and potentially the methyl group from the pyridine ring. The precise masses of these fragments would help to confirm the presence and arrangement of these functional groups.
Table 1: Predicted MS/MS Fragmentation Data for this compound (Note: Experimental data for this compound was not found in the searched literature. The following represents predicted fragmentation patterns.)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |
| [M+H]⁺ | Loss of dimethylamine (B145610) | |
| [M+H]⁺ | Loss of the amide group | |
| [M+H]⁺ | Loss of a methyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.
For this compound, the IR spectrum would be expected to exhibit characteristic peaks for the amine (N-H), amide (C=O), and aromatic (C=C, C-H) functionalities. The N-H stretching vibrations of the primary amino group would likely appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the tertiary amide would be a strong absorption band around 1630-1680 cm⁻¹. The C-N stretching of the aromatic amine and the amide group would also be present in the fingerprint region.
Table 2: Expected Infrared (IR) Absorption Bands for this compound (Note: Experimental data for this compound was not found in the searched literature. The following represents expected absorption regions.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1630 - 1680 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-N Stretch | 1200 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum is useful for identifying chromophores, which are the parts of a molecule that absorb light.
The pyridine ring in this compound, being an aromatic system, is a strong chromophore. The presence of the amino and amide substituents on the ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The spectrum would likely show π → π* transitions characteristic of the aromatic system. This technique can also be employed to study the formation of metal complexes, where changes in the absorption spectrum upon addition of a metal ion can indicate complexation and provide information about the stoichiometry and stability of the resulting complex.
Table 3: Expected UV-Vis Absorption Maxima for this compound (Note: Experimental data for this compound was not found in the searched literature. The following represents expected absorption regions.)
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol | Not Available | Not Available | π → π |
| Water | Not Available | Not Available | π → π |
X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination
For this compound, a single-crystal XRD analysis would provide unambiguous proof of its structure. It would reveal the planarity of the pyridine ring, the orientation of the amino and N,N,6-trimethylisonicotinamide substituents, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Table 4: Crystallographic Data for this compound (Note: Experimental data for this compound was not found in the searched literature. The table below is a template for such data.)
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
An XPS analysis of this compound would provide information on the different chemical environments of the carbon, nitrogen, and oxygen atoms. For example, the C 1s spectrum would be expected to show distinct peaks for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the amide. Similarly, the N 1s spectrum would differentiate between the amino nitrogen, the pyridine ring nitrogen, and the amide nitrogen. The O 1s spectrum would show a peak corresponding to the carbonyl oxygen.
Table 5: Expected Binding Energies from XPS for this compound (Note: Experimental data for this compound was not found in the searched literature. The following represents expected binding energy ranges.)
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |
| C | 1s | Aromatic C-C, C-H | ~284.8 |
| C | 1s | C-N | ~286.0 |
| C | 1s | C=O | ~288.0 |
| N | 1s | Pyridine N | ~399.0 |
| N | 1s | Amine NH₂ | ~400.0 |
| N | 1s | Amide N | ~400.5 |
| O | 1s | C=O | ~531.5 |
Other Spectroscopic Methods (e.g., Fluorescence for structural and electronic insights)
Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, typically, but not necessarily, visible light.
The aromatic nature of the pyridine ring in this compound suggests that it may exhibit fluorescence. nih.gov The fluorescence emission spectrum would be sensitive to the molecule's environment, such as solvent polarity. nih.gov Studying the fluorescence properties can provide insights into the electronic structure of the excited state and can be used to probe interactions with other molecules. The quantum yield and lifetime of the fluorescence are also important parameters that characterize the photophysical properties of the compound.
Table 6: Fluorescence Data for this compound (Note: Experimental data for this compound was not found in the searched literature. The table below is a template for such data.)
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Not Available | Not Available | Not Available | Not Available |
Computational Chemistry and Molecular Modeling of 2 Amino N,n,6 Trimethylisonicotinamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. DFT methods are widely used to investigate the electronic structure and predict various molecular properties with a high degree of accuracy. nih.gov For 2-amino-N,N,6-trimethylisonicotinamide, DFT would be employed to optimize its geometry, calculate vibrational frequencies, and elucidate its electronic characteristics. researchgate.net
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT calculations are instrumental in determining the distribution of electrons and the energies of molecular orbitals. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, indicating a greater ease of intramolecular charge transfer. researchgate.net
Theoretical studies on similar amino-heterocyclic compounds have shown that the distribution of HOMO and LUMO orbitals is often concentrated on specific regions of the molecule, identifying the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For this compound, one would expect the HOMO to be located primarily on the electron-rich pyridine (B92270) ring and the amino group, while the LUMO might be distributed over the carboxamide moiety.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated via DFT/B3LYP
| Phase | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Gas Phase | -5.85 | -1.20 | 4.65 |
| DMSO | -5.78 | -1.35 | 4.43 |
| Water | -5.75 | -1.42 | 4.33 |
This table presents illustrative data to show the type of results generated from DFT calculations.
A molecule's three-dimensional shape (conformation) is crucial for its biological activity and physical properties. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule's atoms by rotating its single bonds to identify the most stable, low-energy conformers. This is achieved by calculating the potential energy for each conformation, resulting in a potential energy surface (PES).
For this compound, key rotational barriers would be around the C-C bond connecting the pyridine ring to the carbonyl group and the C-N bond of the amide. By mapping the PES, researchers can identify the global minimum energy conformation, which is the most likely structure of the molecule under given conditions, as well as other low-energy, metastable conformers that might be relevant for receptor binding.
DFT is also a powerful tool for studying how a molecule's charge is distributed and how it interacts with its environment. This is vital for understanding non-covalent interactions, solvation effects, and charge-transfer processes. doi.orgnih.gov Methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to gain these insights. researchgate.net
NBO analysis provides a detailed picture of the charge distribution by calculating the partial atomic charges on each atom, revealing the electron-donating and electron-accepting groups within the molecule. MEP maps visualize the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). These studies are critical for understanding how this compound might engage in hydrogen bonding or other electrostatic interactions, for instance, in a charge-transfer complex or at a biological target's binding site. mdpi.com
Molecular Docking Studies for Biological Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is central to drug discovery for identifying potential biological targets and predicting the binding affinity and interaction patterns of a compound like this compound. nih.gov
The process involves placing the ligand into the binding site of a protein and using a scoring function to evaluate the fitness of numerous possible binding poses. The results can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov Such studies could help hypothesize the mechanism of action for this compound by suggesting which proteins it might inhibit or modulate. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASP 145 | Hydrogen Bond (with amino -NH2) | 2.1 |
| LYS 88 | Hydrogen Bond (with carbonyl C=O) | 2.5 |
| TYR 147 | Pi-Pi Stacking (with pyridine ring) | 3.8 |
| VAL 92 | Hydrophobic | 4.1 |
| ILE 75 | Hydrophobic | 4.5 |
This table shows a hypothetical binding mode to illustrate the output of a molecular docking study.
Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.gov An MD simulation can assess the stability of a binding pose predicted by docking and provide a more refined calculation of the binding free energy. nih.gov
Starting with the best-docked pose, an MD simulation would place the this compound-protein complex in a simulated aqueous environment and calculate the atomic motions based on a force field. By analyzing the trajectory over nanoseconds or microseconds, researchers can observe how the ligand and protein adapt to each other, whether the key interactions are maintained, and how water molecules mediate the binding. This provides crucial information on the stability and thermodynamics of the interaction. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This cheminformatics approach is used to predict the activity of new, unsynthesized molecules and to guide the design of more potent analogs.
To perform a QSAR study involving this compound, one would first need a dataset of structurally similar compounds with measured biological activity. Then, various molecular descriptors—numerical values representing topological, electronic, or hydrophobic properties—would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity. nih.govnih.gov Such a model could predict the activity of this compound and suggest specific structural modifications to enhance its desired properties.
In silico Prediction of Mechanistic Pathways
The prediction of mechanistic pathways through computational methods is a cornerstone of modern chemical research, enabling the exploration of reaction feasibility, transition states, and potential products without the need for extensive laboratory work. For this compound, several potential reaction pathways can be hypothesized based on the known reactivity of its constituent functional groups—the 2-aminopyridine (B139424) ring and the N,N-dimethylcarboxamide group—and computational studies on analogous structures.
It is important to note that the following discussion is based on established principles and computational findings for similar molecules, as direct in silico mechanistic studies on this compound are not readily found in existing literature.
Electrophilic Aromatic Substitution:
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group at the 2-position and the methyl group at the 6-position is expected to enhance the electron density of the pyridine ring, making electrophilic attack more favorable. Computational studies on substituted pyridines can predict the most likely sites for electrophilic attack by calculating the distribution of electron density and the energies of the sigma complexes (arenium ions) formed upon attack at different positions.
For this compound, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. The 6-methyl group is also an activating group. Therefore, electrophilic substitution is most likely to occur at the 3- and 5-positions of the pyridine ring. DFT calculations would be instrumental in determining the relative activation energies for substitution at these positions.
Nucleophilic Aromatic Substitution:
The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the positions ortho and para to the ring nitrogen. In this compound, the presence of electron-donating groups (amino and methyl) generally disfavors nucleophilic attack. However, reactions involving displacement of a leaving group, if present, could be explored computationally. For instance, if a derivative with a suitable leaving group at the 3- or 5-position were to be synthesized, the feasibility of its displacement by a nucleophile could be modeled.
Reactions at the Amide Group:
The N,N-dimethylisonicotinamide moiety offers several potential reaction pathways. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. Computational modeling can be used to study the mechanism of hydrolysis (acidic or basic) of the amide bond. This would involve calculating the energy profile of the reaction, including the formation of tetrahedral intermediates and the subsequent breakdown to form isonicotinic acid and dimethylamine (B145610).
N-Oxidation:
The pyridine nitrogen can be oxidized to form a pyridine N-oxide. The mechanism of this reaction, typically involving a peroxy acid, can be investigated using DFT. These calculations can elucidate the structure of the transition state and the activation energy for the oxidation of the pyridine nitrogen in this compound. The presence of the electron-donating amino and methyl groups would likely increase the nucleophilicity of the pyridine nitrogen, potentially facilitating this reaction.
Table of Potential Mechanistic Pathways and Computational Approaches:
| Reaction Type | Potential Reactive Sites | Influencing Substituents | Relevant Computational Methods | Predicted Outcomes/Insights |
| Electrophilic Aromatic Substitution | C3 and C5 positions of the pyridine ring | 2-amino (activating), 6-methyl (activating) | DFT (Calculation of Fukui functions, electrostatic potential maps, and transition state energies) | Determination of regioselectivity and relative reactivity towards various electrophiles. |
| Nucleophilic Aromatic Substitution | C3 and C5 positions (with a hypothetical leaving group) | 2-amino (deactivating), 6-methyl (deactivating) | DFT (Calculation of activation barriers for nucleophilic attack) | Assessment of the feasibility of nucleophilic displacement reactions. |
| Amide Hydrolysis | Carbonyl carbon of the amide group | N,N-dimethyl groups | DFT, QM/MM (for enzymatic hydrolysis) | Elucidation of the reaction mechanism (acid or base-catalyzed), identification of intermediates and transition states. |
| N-Oxidation | Pyridine ring nitrogen | 2-amino (activating), 6-methyl (activating) | DFT (Calculation of transition state for oxygen transfer) | Prediction of the ease of N-oxide formation and the electronic properties of the resulting N-oxide. |
The in silico prediction of mechanistic pathways for this compound, while not yet specifically reported, can be robustly inferred from computational studies on its structural analogs. Such studies provide a foundational understanding of its likely chemical behavior and can guide future experimental investigations into its reactivity and potential applications.
Structure Activity Relationship Sar Studies of 2 Amino N,n,6 Trimethylisonicotinamide and Its Derivatives
Elucidation of Key Structural Elements for Biological Potency and Selectivity
The biological potency and selectivity of 2-amino-N,N,6-trimethylisonicotinamide derivatives are dictated by several key structural elements. The isonicotinamide (B137802) core, a pyridine (B92270) ring with a carboxamide group at the 4-position, serves as the fundamental scaffold for molecular interactions with biological targets. The precise positioning of substituents on this ring is crucial for activity.
The 2-amino group is a significant contributor to the molecule's biological profile, often acting as a hydrogen bond donor, which can be essential for anchoring the molecule within the active site of a target protein. The 6-methyl group provides steric bulk and can influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity for a specific target over others. The N,N-dimethylcarboxamide group at the 4-position is another key feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N,N-dimethyl groups contributing to the molecule's solubility and pharmacokinetic properties.
Impact of Substituent Variations on Pharmacological Profiles
Variations in the substituents on the isonicotinamide scaffold can have a profound impact on the pharmacological profiles of the resulting derivatives. Studies on related substituted pyridines have shown that even minor modifications can lead to significant changes in activity. nih.govnih.gov
Changes to the N,N-dimethylcarboxamide moiety can also lead to significant alterations in pharmacological activity. For example, replacing the methyl groups with larger alkyl chains could impact the molecule's conformation and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
The following table summarizes the hypothetical impact of various substituent modifications on the pharmacological profile of the this compound scaffold, based on general principles of medicinal chemistry.
| Position of Substitution | Original Substituent | Modified Substituent | Potential Impact on Pharmacological Profile |
| 2 | -NH2 | -OH, -SH, -OCH3 | Altered hydrogen bonding capacity, potential change in target affinity and selectivity. |
| 6 | -CH3 | -C2H5, -Cl, -F | Modified steric and electronic properties, potentially leading to improved target selectivity. |
| N,N-dimethyl | -N(CH3)2 | -NHCH3, -N(C2H5)2 | Changes in solubility, metabolic stability, and conformational flexibility of the carboxamide group. |
Pharmacophore Development and Ligand-Based Drug Design Principles
Pharmacophore modeling is a crucial aspect of ligand-based drug design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the this compound scaffold, a pharmacophore model would typically include key features such as hydrogen bond donors (from the 2-amino group), hydrogen bond acceptors (the carbonyl oxygen of the amide and the pyridine nitrogen), and hydrophobic/steric features (the 6-methyl group and the N,N-dimethyl groups).
The development of such a model relies on the analysis of a series of active and inactive molecules to deduce the critical features for activity. Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. This approach is instrumental in the discovery of novel chemical entities with desired pharmacological properties.
Role of Stereochemistry and Conformational Preferences in Activity
While this compound itself is not chiral, the introduction of chiral centers through substituent modifications can lead to stereoisomers with potentially different biological activities. The three-dimensional arrangement of atoms is critical for the specific interaction with biological targets, which are themselves chiral. Therefore, the stereochemistry of derivatives can play a significant role in their potency and selectivity.
Furthermore, the conformational preferences of the molecule, particularly the rotation around the bond connecting the pyridine ring to the carboxamide group and the orientation of the N,N-dimethyl groups, are important for its activity. frontierspartnerships.orgnih.govrsc.orgnih.gov The molecule must adopt a specific low-energy conformation to fit optimally into the binding site of its target. Computational studies can be employed to predict the preferred conformations and to understand how different substituents might influence the conformational landscape of the molecule, thereby affecting its biological activity.
Strategies for Pharmacomodulation based on the Isonicotinamide Scaffold
PharmacOMODULATION refers to the strategic modification of a lead compound's structure to improve its pharmacological properties. For the isonicotinamide scaffold, several strategies can be employed. Bioisosteric replacement is a common approach where one functional group is replaced by another with similar steric and electronic properties to enhance activity or reduce side effects. For example, the 6-methyl group could be replaced with a chlorine atom to maintain a similar size while altering the electronic properties.
Another strategy is scaffold hopping, where the isonicotinamide core is replaced by a different heterocyclic system that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties. Additionally, the principles of structure-based drug design can be applied if the three-dimensional structure of the biological target is known. This allows for the rational design of modifications that enhance the binding affinity and selectivity of the compound for its target. The immunomodulatory potential of nicotinamide (B372718) derivatives has also been explored, suggesting that these compounds could be developed as modulators of inflammatory responses. nih.gov
Mechanistic Investigations of Biological Activity of 2 Amino N,n,6 Trimethylisonicotinamide and Its Analogues
Modulation of Ion Channels and Receptors
Nav1.8 Channel Inhibition Mechanisms
The voltage-gated sodium channel Nav1.8 is predominantly expressed in the peripheral sensory neurons and plays a crucial role in pain signal transmission. This makes it a significant target for the development of new analgesic drugs. Inhibition of Nav1.8 can block the propagation of action potentials in pain-sensing neurons.
The mechanisms of Nav1.8 inhibition are complex and can vary between different chemical classes of inhibitors. A common property of local anesthetics and other sodium channel blockers is "use-dependent inhibition," where the inhibitor binds more tightly and exerts a greater effect when the channel is frequently activated (opened). However, some potent Nav1.8 inhibitors have been found to exhibit an unusual "reverse use dependence," where repetitive stimulation and channel activation actually reduce the level of inhibition. nih.govnih.gov For instance, the inhibitor A-887826 demonstrates this property, with inhibition being dramatically relieved by repeated short depolarizations. nih.gov This effect is thought to occur because the inhibitor may have a lower affinity for the open or inactivated states of the channel compared to the resting state. nih.gov
The structural basis for inhibition has also been elucidated for certain peptide toxins that target Nav1.8. Protoxin-I, a peptide from tarantula venom, acts as a gating-modifier. Cryogenic electron microscopy has shown that Protoxin-I binds to the S3-S4 linker of the channel's second voltage-sensing domain (VSDII), displacing it and thereby hindering the movement of the S4 voltage sensor required for channel activation. nih.govbiorxiv.org While specific mechanistic data for 2-amino-N,N,6-trimethylisonicotinamide is not available, the study of its analogues would involve assessing their state-dependent binding and impact on the channel's gating properties.
A2A Adenosine (B11128) Receptor Antagonism
The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is a key modulator of neuronal function and inflammation, making it a therapeutic target for neurodegenerative disorders like Parkinson's disease and for immuno-oncology. nih.govnih.gov A2A receptor antagonists block the physiological effects of adenosine, which typically involves the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). nih.gov
The development of A2A antagonists has explored a wide variety of chemical scaffolds. Research has shown that heterocyclic systems, including those related to nicotinamide (B372718), can serve as effective cores for A2A antagonists. For example, studies on 2-aminoquinazoline (B112073) derivatives have demonstrated that modifications to the core structure significantly impact binding affinity and antagonist activity. In one such study, compound 5m (structure not provided in source) showed a high affinity for the human A2A receptor with a Ki value of 5 nM and functional antagonist activity with an IC50 of 6 µM in a cAMP assay. nih.gov The introduction of aminoalkyl chains to the 2-amino position of the quinazoline (B50416) scaffold was found to improve solubility while maintaining potent antagonist activity. nih.gov
The mechanism of antagonism can be either competitive, where the antagonist binds to the same site (orthosteric site) as the endogenous ligand adenosine, or allosteric, where it binds to a different site on the receptor to modulate its function. nih.gov Some complex ligands have been shown to be "bitopic," engaging both the orthosteric and an allosteric site simultaneously. nih.gov The investigation of isonicotinamide (B137802) analogues like this compound would involve determining their binding affinity (Ki), functional antagonism (IC50 in cAMP assays), and the nature of their interaction (competitive vs. allosteric) with the A2A receptor.
Enzyme Inhibition Studies
Monoamine Oxidase (MAO-A/B) Inhibition Kinetics and Mechanisms
Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. nih.govnih.gov Inhibition of these enzymes, particularly MAO-A for depression and MAO-B for Parkinson's disease, is a well-established therapeutic strategy. nih.govnih.gov
Nicotinamide derivatives have been designed and synthesized as potent and selective MAO inhibitors. A study on a series of N-(morpholinoethyl)nicotinamide and N-(morpholinopropyl)nicotinamide derivatives revealed that most of the compounds were potent and selective inhibitors of MAO-A. nih.gov The lead compound from this series, 5-Chloro-6-hydroxy-N-(2-morpholinoethyl)nicotinamide (13) , exhibited the highest potency for MAO-A with an IC50 value of 0.045 µM and a high selectivity index. nih.gov In contrast, 2-Bromo-N-(2-morpholinoethyl)nicotinamide (3) was the most potent MAO-B inhibitor in the series, but it was not selective. nih.gov
Molecular docking studies suggested that the high potency and selectivity of compound 13 for MAO-A could be attributed to specific interactions within the enzyme's active site. nih.gov The kinetics of inhibition for such compounds are typically determined through in vitro assays that measure the rate of substrate oxidation in the presence of varying concentrations of the inhibitor, allowing for the calculation of IC50 values and selectivity ratios (IC50 MAO-B / IC50 MAO-A).
| Compound | MAO-A Inhibition (IC₅₀, µM) | MAO-B Inhibition (IC₅₀, µM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|---|
| 5-Chloro-6-hydroxy-N-(2-morpholinoethyl)nicotinamide (13) | 0.045 | >10 | >222 |
| 2-Bromo-N-(2-morpholinoethyl)nicotinamide (3) | 0.95 | 0.32 | 0.34 |
ABL1 Tyrosine Kinase Inhibition Pathways
The Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase that plays a role in cell differentiation and proliferation. nih.gov Its dysregulation, most notably through the formation of the BCR-ABL1 fusion protein, is the primary driver of chronic myeloid leukemia (CML). nih.gov Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL1 kinase domain are the cornerstone of CML treatment. nih.govnih.gov
The inhibition pathways of ABL1 are diverse. First-generation TKIs like imatinib (B729) bind to the inactive conformation of the kinase domain, preventing the conformational change needed for activation. Second and third-generation inhibitors such as nilotinib (B1678881) and ponatinib (B1185) have different binding modes and can overcome resistance mutations that affect imatinib binding. nih.gov Some inhibitors, like crizotinib, have been shown to employ a dual mechanism, combining binding at the ATP-site with allosteric inhibition that affects the kinase's conformation. nih.gov Furthermore, inhibition of ABL1 can lead to downstream effects, such as the degradation of other proteins. For instance, ABL1 inhibition by imatinib and nilotinib can block the ABL1-mediated phosphorylation of the DNA mismatch repair protein MLH1, leading to its degradation via the lysosomal pathway. nih.gov
While nicotinamide is a key component of the cofactor NAD+, which is essential for cellular processes, the role of simple isonicotinamide derivatives as direct inhibitors of ABL1 kinase is not established in the available literature. Research in this area would need to first establish binding to the ABL1 kinase domain and then elucidate the specific pathway of inhibition.
Mycobacterial ATP Synthase Inhibition
The F1F0-ATP synthase is a critical enzyme for energy production in Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. It has been validated as a key drug target, with the approval of the diarylquinoline inhibitor bedaquiline. nih.govntu.edu.sg This has spurred research into new inhibitors that target this essential enzyme.
Inhibitors of mycobacterial ATP synthase typically function by interfering with the rotation of the enzyme's c-ring, which is part of the membrane-embedded F0 motor that translocates protons to drive ATP synthesis. nih.gov Bedaquiline and its analogues bind to a hydrophobic pocket at the interface of the a and c subunits. nih.gov However, new classes of inhibitors have been discovered that bind to different sites. For example, the squaramide inhibitor SQ31f binds to a previously unknown site within the proton-conducting channel in the F0 region. nih.govnih.gov Interestingly, despite binding to distinct sites, both diarylquinolines and squaramides induce similar conformational changes in the ATP synthase, suggesting the enzyme adopts a specific conformation that is particularly susceptible to drug binding. nih.gov
The development of novel inhibitors often involves screening diverse chemical libraries. researchgate.net While various heterocyclic scaffolds are under investigation, specific studies detailing the inhibition of mycobacterial ATP synthase by isonicotinamide derivatives are not prominent in the current body of research. Future investigations would need to demonstrate that compounds like this compound can inhibit ATP synthesis in mycobacterial membrane preparations and then identify their specific binding site and mechanism of action. nih.govresearchgate.net
SIRT1 Inhibitory Activity
Sirtuin 1 (SIRT1) is a class III histone deacetylase (HDAC) that is dependent on nicotinamide adenine (B156593) dinucleotide (NAD+). researchgate.netmdpi.com It plays a crucial role in various cellular processes, including metabolism, genome stability, and aging, by removing acetyl groups from histone and non-histone proteins. mdpi.comnih.gov The dysregulation of SIRT1 has been implicated in a range of diseases such as cancer, neurodegenerative disorders, and metabolic conditions. nih.gov
Nicotinamide (NAM), a form of vitamin B3 and a structural isomer of isonicotinamide, is a well-established inhibitor of sirtuins. nih.gov NAM exerts feedback inhibition on the deacetylation reaction catalyzed by SIRT1. nih.gov In vitro studies have shown that NAM binds to sirtuins in a noncompetitive manner, with an IC50 value for human SIRT1 in the range of 50–180 µM. nih.gov Small molecule inhibitors targeting the NAD+ binding site of SIRT1 can increase the apparent Michaelis constant (KM) for the NAD+ co-substrate, providing a mechanism for inhibition. nih.gov
Antiviral Mechanisms (e.g., Hepatitis B Virus (HBV) Capsid Assembly Inhibition)
The core protein of the Hepatitis B virus (HBV) is essential for almost every stage of the viral life cycle, making it an attractive target for antiviral therapies. nih.gov A critical step in HBV replication is the assembly of the viral capsid. nih.gov Chemicals that can disrupt this assembly process, known as capsid assembly modulators (CAMs), are potent antiviral compounds. nih.govnih.gov
The primary mechanism of action for CAMs is to interfere with the kinetics and proper interactions between core protein dimers, which are the building blocks of the nucleocapsid. nih.gov This disruption of normal nucleocapsid assembly prevents the encapsidation of the viral pregenomic RNA (pgRNA) and polymerase complex, thereby blocking viral DNA synthesis. nih.gov Some CAMs have also been shown to reduce the levels of HBeAg, a viral antigen associated with immune tolerance, by impairing its post-translational processing. nih.gov For example, a family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives has been identified as a novel class of HBV capsid assembly inhibitors. nih.gov These compounds were predicted to have a high affinity for a groove structure in the HBV core protein, and their inhibitory effects on capsid assembly were confirmed through in vitro and cell culture tests. nih.gov
Antimicrobial Mechanisms of Action
The antibacterial activity of various compounds is often evaluated against a panel of clinically relevant bacteria, including Gram-positive and Gram-negative strains.
Activity against Staphylococcus aureus Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), is a significant human pathogen. nih.gov Nicotinamide has been shown to enhance the clearance of S. aureus in mice. nih.gov This effect is mediated by the transcription factor C/EBPε. nih.gov In whole blood from wild-type mice, nicotinamide treatment led to a reduction in S. aureus colony-forming units (CFUs). nih.gov Other novel compounds, such as N-alkyl-2-quinolonopyrones, have demonstrated significant antibiotic activity against MRSA, with a potent analogue showing a Minimum Inhibitory Concentration (MIC) of ≤2 µg/mL across four different MRSA strains. researchgate.net
Activity against Escherichia coli Escherichia coli is a common Gram-negative bacterium. The susceptibility of E. coli to antibiotics can be influenced by various metabolites. For instance, trimethylamine (B31210) N-oxide (TMAO), a metabolite derived from intestinal flora, has been found to reduce the susceptibility of E. coli to multiple classes of antibiotics, including quinolones, aminoglycosides, and β-lactams, in a concentration-dependent manner. frontiersin.org Conversely, certain antimicrobial peptides, such as OP-145 and SAAP-148, which are derived from human cathelicidin (B612621) LL-37, exhibit potent bactericidal activity against E. coli at low micromolar concentrations. nih.gov
Antibacterial Activity Data
| Compound/Agent | Bacterial Strain | Observed Effect | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Nicotinamide | Staphylococcus aureus | Enhanced clearance in mice | N/A | nih.gov |
| N-heptyl-9-t-Bu substituted N-alkyl-2-quinolonopyrone | MRSA (4 strains) | Inhibition of growth | ≤2 | researchgate.net |
| OP-145 / SAAP-148 (Antimicrobial Peptides) | Escherichia coli | Bactericidal activity | Low micromolar range | nih.gov |
| Trimethylamine N-oxide (TMAO) | Escherichia coli | Reduces susceptibility to various antibiotics | N/A | frontiersin.org |
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health issue, necessitating the search for new antimycobacterial agents. nih.gov Pyrazinamide (PZA), an isonicotinamide derivative, is a crucial first-line drug for TB treatment. nih.gov PZA is a prodrug that is hydrolyzed to its active form, pyrazinoic acid (POA), which is effective against dormant mycobacteria within the acidic environment of granulomas. nih.gov
Research into novel antitubercular agents has explored various chemical scaffolds. For example, a series of 2-amino benzothiazoles was identified from a whole-cell screen against M. tuberculosis. researchgate.net The lead compound from this series demonstrated good bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular Mtb in macrophages. researchgate.net Another area of research involves conjugating purine (B94841) scaffolds with amino acids. In one study, N-(2-aminopurin-6-yl)- and N-(purin-6-yl)-glycyl-(S)-glutamic acids were found to be the most active compounds against M. tuberculosis H37Rv and a multidrug-resistant strain. nih.gov
Antitubercular Activity Data
| Compound Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 2-Amino benzothiazoles | Mycobacterium tuberculosis | Bactericidal against replicating and non-replicating bacteria. | researchgate.net |
| N-(purin-6-yl) amino acid conjugates | M. tuberculosis H37Rv, MDR-Mtb | N-(2-Aminopurin-6-yl)- and N-(purin-6-yl)-glycyl-(S)-glutamic acids were most active. | nih.gov |
| Pyrazinamide (PZA) | Mycobacterium tuberculosis | First-line drug, active against dormant mycobacteria. | nih.gov |
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new antileishmanial therapies is urgent due to the toxicity and resistance associated with current drugs. nih.gov
Several classes of compounds have shown promise. Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have demonstrated inhibitory activity against Leishmania mexicana. nih.gov A water-soluble furan-2-carboxamide derived from this pharmacophore inhibited L. mexicana promastigotes and intracellular amastigotes with IC50 values of 69 ± 2 µM and 89 ± 9 µM, respectively. nih.gov Mechanistic studies indicated that this compound reduces protein and DNA synthesis in the parasite. nih.gov Further modification, replacing the amide function with an imidazolidin-2-one moiety, led to derivatives with improved activity, showing IC50 values as low as 7 ± 3 µM against intracellular amastigotes. nih.gov
Another promising class is the 2-amino-thiophene derivatives. The derivative SB-200 was effective against the promastigotes of Leishmania braziliensis, Leishmania major, and Leishmania infantum, with IC50 values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. nih.gov The mechanism against L. infantum was associated with a loss of cell membrane integrity. nih.gov
Antileishmanial Activity Data
| Compound Class | Leishmania Species | Activity (IC50) | Mechanism/Target | Reference |
|---|---|---|---|---|
| Furan-2-carboxamide of 2-amino-4,6-dimethylpyridine | L. mexicana (promastigote) | 69 ± 2 µM | Reduction of protein and DNA synthesis | nih.gov |
| Furan-2-carboxamide of 2-amino-4,6-dimethylpyridine | L. mexicana (amastigote) | 89 ± 9 µM | Reduction of protein and DNA synthesis | nih.gov |
| N-substituted imidazolidin-2-one derivative | L. mexicana (amastigote) | 7 ± 3 µM | Not specified | nih.gov |
| 2-Amino-thiophene derivative (SB-200) | L. infantum (promastigote) | 3.96 µM | Loss of cell membrane integrity | nih.gov |
Antiproliferative and Cytotoxic Mechanisms in Cell-Based Assays
The antiproliferative and cytotoxic effects of this compound and its analogues are attributed to a variety of cellular and molecular mechanisms. In vitro studies utilizing cell-based assays have been instrumental in elucidating these mechanisms, which primarily involve the induction of programmed cell death (apoptosis), disruption of the normal cell cycle progression, and specific interactions within the cellular environment.
Induction of Apoptosis and Cell Cycle Arrest
A significant mechanism by which analogues of this compound exert their antiproliferative effects is through the induction of apoptosis and the arrest of the cell cycle at critical checkpoints.
Research on related compounds, such as 6-aminonicotinamide (B1662401) (6-AN), a structural analogue, has shown that its combination with 2-deoxy-D-glucose (2-DG) can induce significant cell growth inhibition in various human malignant cell lines. nih.gov This combination treatment was found to provoke cell cycle arrest at the G2/M phase and trigger apoptosis. nih.gov The G2/M arrest is associated with a decrease in the levels of key cell cycle regulatory proteins, including cyclin A, cyclin B1, and the cyclin-dependent kinase cdc2. nih.gov
Furthermore, studies on other classes of heterocyclic compounds with structural similarities, such as thieno[2,3-d]pyrimidines, have demonstrated similar effects. Certain 2-alkyl-4-amino-thieno[2,3-d]pyrimidine derivatives were found to cause cell cycle arrest in different phases depending on the cancer cell line. For instance, in the estrogen receptor-positive MCF-7 breast cancer cell line, these compounds induced a G1 phase arrest, while in the MDA-MB-231 breast cancer cell line, a G2 phase arrest was observed. mdpi.com
The induction of apoptosis is a common outcome following prolonged cell cycle arrest. In some cancer cell lines that are less sensitive to apoptosis during mitotic arrest, cells may slip from mitosis into a tetraploid G1 state, which can then be followed by a p53-dependent cell cycle arrest or apoptosis. nih.gov The activation of p53, a critical tumor suppressor protein, and its downstream target p21, a cell cycle inhibitor, plays a central role in preventing cells from re-entering the mitotic cycle after slipping from a prolonged arrest. nih.gov
Table 1: Effects of Analogues on Cell Cycle and Apoptosis
| Compound/Analogue | Cell Line(s) | Effect | Associated Molecular Changes | Reference |
|---|---|---|---|---|
| 6-Aminonicotinamide (in combination with 2-DG and radiation) | Human malignant cells (lung, squamous, oral, glioblastoma) | G2/M phase arrest, Apoptosis | Decreased cyclin A, cyclin B1, cdc2 levels | nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7 (breast cancer) | G1 phase arrest | Not specified | mdpi.com |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MDA-MB-231 (breast cancer) | G2 phase arrest | Not specified | mdpi.com |
| Kinesin-5 inhibitor (as a model for antimitotic drugs) | Human cancer cells (e.g., MCF7) | Mitotic arrest followed by p53 induction post-slippage | DNA damage, p53 and p21 induction | nih.gov |
Cellular Uptake and Subcellular Localization Studies
The efficacy of a cytotoxic agent is often dependent on its ability to be taken up by cancer cells and localize to specific subcellular compartments where it can exert its mechanism of action. While direct studies on the cellular uptake and subcellular localization of this compound are not extensively available, research on related molecules provides insights into these processes.
For instance, studies on amphiphilic zinc(II) N-alkylpyridylporphyrins have shown that cellular uptake is a critical factor for their photodynamic therapy (PDT) efficacy. nih.gov These studies revealed that more amphiphilic (lipophilic) analogues are taken up by cells more rapidly and accumulate to higher intracellular concentrations compared to their more hydrophilic counterparts. nih.gov
The subcellular localization of these compounds can also influence their therapeutic effect. Confocal microscopy studies have been used to determine the distribution of photosensitizers within cells, indicating that different isomers may localize in different cellular compartments, thereby targeting more or less sensitive cellular structures. nih.gov For some amphiphilic hexyl derivatives, the distribution between the cytoplasm and the nucleus was not significantly affected by the position of the alkyl chain. nih.gov
Predictive models, such as TargetP, utilize N-terminal amino acid sequences to predict the subcellular localization of proteins, discriminating between destinations like the mitochondrion, chloroplast, and the secretory pathway. nih.gov While not directly applicable to small molecules, this highlights the importance of molecular features in determining subcellular trafficking.
The functionalization of related heterocyclic scaffolds, such as 2-arylbenzothiazoles, at specific positions has been shown to be a key determinant of their biological activity, which is intrinsically linked to their ability to reach and interact with their molecular targets within the cell. nih.gov
Table 2: Factors Influencing Cellular Uptake and Localization of Analogue Compounds
| Compound Class/Analogue | Key Factor | Observation | Implication | Reference |
|---|---|---|---|---|
| Zinc(II) N-alkylpyridylporphyrins | Amphiphilicity/Lipophilicity | Amphiphilic compounds show more rapid and higher cellular uptake. | Higher intracellular concentration can lead to greater efficacy. | nih.gov |
| Zinc(II) N-alkylpyridylporphyrins | Isomeric Structure | Different isomers may localize in different subcellular compartments. | Targeting of specific and sensitive cellular structures. | nih.gov |
| 2-Arylbenzothiazoles | Functionalization at C-2 and C-6 positions | A key determinant for enhanced biological activity. | Influences interaction with intracellular targets. | nih.gov |
Analytical Methodologies for 2 Amino N,n,6 Trimethylisonicotinamide in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of "2-amino-N,N,6-trimethylisonicotinamide". The choice of chromatographic method depends on the compound's physicochemical properties, the complexity of the sample matrix, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the analysis of compounds similar to "this compound," such as isonicotinamide (B137802), reversed-phase HPLC (RP-HPLC) is a common approach.
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. An exemplary method for the estimation of isonicotinamide in bulk and pharmaceutical dosage forms utilized a Grace C18 column (250 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water (90:10 v/v). Detection was carried out using a UV detector at 266 nm, where isonicotinamide exhibited a retention time of 2.457 minutes. This method was validated for linearity, precision, and accuracy, demonstrating its suitability for quantitative analysis. Given the structural similarities, a similar approach could be adapted for "this compound," with optimization of the mobile phase composition and detection wavelength likely required.
Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Compound (Isonicotinamide)
| Parameter | Value |
|---|---|
| Column | Grace C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 266 nm |
| Retention Time | 2.457 min |
Data based on a method developed for Isonicotinamide and may serve as a starting point for the analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. While no specific UPLC methods for "this compound" are documented, its application for the analysis of other amino compounds is well-established. UPLC is often coupled with mass spectrometry for enhanced specificity and sensitivity.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like "this compound," a derivatization step is typically required to increase their volatility and thermal stability. A study on the determination of isonicotinic acid and its metabolites in human urine employed a GC-MS method following derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process converts the analytes into their more volatile trimethylsilyl (B98337) derivatives, making them amenable to GC analysis. A similar derivatization strategy could potentially be applied to "this compound" to enable its analysis by GC.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation technique with a detection technique, offer enhanced analytical capabilities. The coupling of chromatography with mass spectrometry is particularly powerful for the unambiguous identification and quantification of analytes in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become the gold standard for the quantitative analysis of a wide range of compounds in biological and other matrices. A sensitive and selective LC-MS/MS method was developed for the determination of isonicotinamide and its metabolites in human plasma. This method involved protein precipitation to extract the analytes, followed by chromatographic separation on a C18 column. Detection was performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
The MRM transitions for isonicotinamide were m/z 123.1 → 83.1. This high degree of selectivity allows for accurate quantification even in complex biological samples. Given that "this compound" has a molecular weight of 179.22 g/mol , a similar LC-MS/MS approach would be highly suitable for its analysis, with the development of specific MRM transitions being a key step.
Table 2: Exemplary LC-MS/MS Parameters for a Structurally Related Compound (Isonicotinamide)
| Parameter | Value |
|---|---|
| Separation | C18 column |
| Mobile Phase | Methanol and 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) (30:70, v/v) |
| Ionization | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 123.1 → 83.1 |
Data based on a method developed for Isonicotinamide and may inform the development of a method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection of a mass spectrometer. As mentioned previously, GC-MS analysis of compounds like "this compound" would likely necessitate a derivatization step. A validated GC-MS method for isonicotinic acid and its metabolites involved extraction from urine and derivatization with BSTFA. The resulting trimethylsilyl derivatives were then analyzed by GC-MS. This method demonstrated good linearity, precision, and accuracy, with recoveries exceeding 90% for the target analytes. This approach provides a viable strategy for the analysis of "this compound" in biological fluids, provided an effective derivatization protocol can be established.
Spectrophotometric and Colorimetric Assays for Detection and Screening
Spectrophotometric and colorimetric assays are valuable tools for the rapid detection and screening of compounds. These methods rely on the principle that the concentration of a substance is proportional to the amount of light it absorbs (spectrophotometry) or the intensity of a color produced in a chemical reaction (colorimetry).
For amino-containing aromatic compounds, colorimetric assays can be developed based on specific chemical reactions that produce a colored product. For instance, a general method for determining total amino acids involves their reaction with copper ions to form a blue-green complex. The intensity of the color, which is proportional to the amino acid concentration, can be measured by the absorbance of light at a specific wavelength, typically around 650 nm. sielc.com While not specific to this compound, this principle could be adapted for its detection.
Another relevant example is the analysis of 2-amino-4,6-diphenylnicotinonitriles, which are also amino-substituted pyridine (B92270) derivatives. In cytotoxicity studies, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used. In this assay, viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced, which is quantified by measuring the absorbance at approximately 570 nm, is proportional to the number of living cells. nih.gov This allows for indirect screening of the compound's effect on cell proliferation.
Furthermore, some aminopyridine derivatives exhibit intrinsic fluorescence, allowing for their detection and quantification through spectrofluorometry. nih.gov The fluorescence properties are often dependent on the solvent environment, which can be optimized for maximum sensitivity. nih.gov The UV-visible spectrum of related compounds, like 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP), shows a prominent maximum absorbance at 320 nm, which can be utilized for spectrophotometric detection. nih.gov It is plausible that this compound possesses a characteristic UV absorbance profile that would allow for its direct spectrophotometric quantification in solution.
A hypothetical screening assay for this compound could involve a reaction that yields a chromophore, with absorbance measured via a plate reader to determine its concentration across multiple samples simultaneously.
Table 1: Example Principles of Spectrophotometric and Colorimetric Assays Applicable to Aminopyridine Structures This table illustrates general principles and examples from related compounds, as specific assay data for this compound is not available.
| Assay Type | Principle | Analyte Example | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Colorimetric | Complexation with copper ions to form a colored product. | General Amino Acids | ~650 | sielc.com |
| Colorimetric | Reduction of MTT to purple formazan by viable cells. | 2-Amino-4,6-diphenylnicotinonitriles (indirect) | ~570 | nih.gov |
Method Validation for Accuracy, Precision, and Sensitivity in Research Samples
For any analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. Method validation ensures that the technique is suitable for its intended purpose by evaluating key parameters, including accuracy, precision, and sensitivity. While specific validation data for this compound is not published, the process can be illustrated by examining the validation of an HPLC method for another amino-substituted aromatic compound, 2-amino-5-nitrophenol (B90527) (2A5NP), in biological matrices. helixchrom.com
Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. For the 2A5NP method, accuracy was determined to be between 92.6% and 110.2% across different biological sample types (stratum corneum, skin, and receptor fluid), which is considered acceptable. helixchrom.com
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility over different days). For the 2A5NP analysis, the precision was found to be between 0.9% and 8.1% (CV), indicating good repeatability of the method. helixchrom.com
Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a stability-indicating HPLC method for isoniazid (B1672263) and its related substances, which include isonicotinamide, the LOD for isonicotinamide was found to be 0.165 µg/ml. researchgate.net For the analysis of 4-aminopyridine (B3432731) in serum, a detection limit as low as 1 microgram per liter (µg/L) was achieved using HPLC. nih.gov
The validation of an analytical method for this compound would involve similar steps: preparing spiked samples in relevant matrices (e.g., buffer solutions, cell culture media), analyzing them to determine recovery (accuracy), performing repeated measurements to assess variability (precision), and determining the lowest detectable and quantifiable levels (sensitivity).
Table 2: Illustrative Example of Analytical Method Validation Data for 2-amino-5-nitrophenol (2A5NP) in Biological Matrices by HPLC This table is presented as a representative example of method validation. The data pertains to 2-amino-5-nitrophenol, not this compound. helixchrom.com
| Matrix | Concentration (µg/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Stratum Corneum | 0.5 | 8.1 | 105.9 | 2.3 | 97.6 |
| 2 | 3.5 | 102.7 | 4.3 | 98.8 | |
| 10 | 3.3 | 103.4 | 4.0 | 99.4 | |
| Skin | 0.5 | 5.7 | 101.8 | 3.2 | 92.6 |
| 2 | 1.8 | 99.7 | 0.9 | 94.7 | |
| 10 | 1.4 | 100.3 | 1.1 | 95.8 | |
| Receptor Fluid | 0.5 | 4.8 | 110.2 | 3.0 | 100.7 |
| 2 | 1.1 | 102.8 | 1.9 | 101.4 |
Future Research Directions and Translational Potential Non Clinical Focus
Rational Design of Next-Generation Isonicotinamide-Based Agents
Rational drug design, which often employs computational modeling, is a cornerstone of modern medicinal chemistry. bioninja.com.aukcl.ac.uk This approach has been successfully applied to other classes of compounds to invent inhibitors for specific biological targets. bioninja.com.aunih.gov For isonicotinamide-based agents, the focus will be on leveraging the existing structural knowledge to create new molecules with enhanced properties. The design of next-generation agents will likely involve modifying the substituents on the pyridine (B92270) ring and the amide group to optimize interactions with biological targets. nih.gov
Key strategies in the rational design of novel isonicotinamide (B137802) derivatives include:
Structure-Activity Relationship (SAR) Studies: A detailed analysis of how structural modifications affect biological activity will be crucial. nih.gov By systematically altering the methyl and amino groups of 2-amino-N,N,6-trimethylisonicotinamide, researchers can map the chemical space to identify key pharmacophoric features.
Isosteric Replacements: The substitution of certain functional groups with others that have similar physical or chemical properties can lead to improved potency or selectivity. For instance, exploring isosteres of the carboxamide bond has been a strategy for other DNA minor groove binding agents. nih.gov
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a lead compound with higher affinity.
Exploration of Novel Biological Targets and Therapeutic Areas
While the direct biological targets of this compound are yet to be fully elucidated, research on related nicotinamide (B372718) and isonicotinamide derivatives has identified several promising areas of investigation. nih.govresearchgate.net These compounds have shown potential in oncology, metabolic disorders, and infectious diseases. nih.govresearchgate.netnih.govrsc.org
Potential biological targets for future exploration include:
Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and several nicotinamide derivatives have been designed as VEGFR-2 inhibitors for their potential anti-cancer effects. nih.govnih.govmdpi.com
Histone Deacetylases (HDACs): HDACs are a class of enzymes involved in gene expression regulation, and their inhibition is a valid strategy in cancer therapy. Novel nicotinamide derivatives have been developed as HDAC inhibitors. rsc.org
Nicotinamide N-methyltransferase (NNMT): This enzyme plays a role in metabolism and has been implicated in obesity and diabetes, making it an attractive target for the development of new therapeutic agents. researchgate.net
Nicotinamide phosphoribosyltransferase (NAMPT): As a key enzyme in NAD+ biosynthesis, NAMPT is a target for anticancer agents, particularly in hematological malignancies and neuroendocrine neoplasms. mdpi.comnih.gov
The following table summarizes some of the biological targets identified for the broader class of nicotinamide/isonicotinamide derivatives:
| Biological Target | Therapeutic Area | Example Compound Class | Citation |
| VEGFR-2 | Cancer (Angiogenesis) | Nicotinamide Derivatives | nih.govnih.govmdpi.com |
| HDACs | Cancer | Nicotinamide Derivatives | rsc.org |
| NNMT | Metabolic Disorders | Nicotinamide Analogs | researchgate.net |
| NAMPT | Cancer | Nicotinamide Phosphoribosyltransferase Inhibitors | mdpi.comnih.gov |
| InhA | Tuberculosis | Isonicotinic Acid Hydrazide Analogues | nih.gov |
Development of Advanced Computational Models for Predictive Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. researchgate.netexlibrisgroup.com For this compound, the development of advanced computational models can significantly accelerate the design and optimization of new agents. These models can predict various properties of the molecules, saving time and resources in the laboratory.
Future computational work could include:
Quantum Chemical Computations: Methods like Density-Functional Theory (DFT) can be used to optimize the molecular structure and understand the electronic properties of the compound. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with the target over time, offering a more realistic representation of the biological system. nih.govmdpi.com
Predictive ADMET Models: In silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives can help in the early identification of compounds with favorable pharmacokinetic profiles. rsc.org
Preclinical Investigations into Combination Strategies with Established Research Compounds
The efficacy of therapeutic agents can often be enhanced by using them in combination with other compounds. For this compound, preclinical studies could explore its potential synergistic effects when combined with established research compounds. For instance, the combination of HDAC and NAMPT inhibitors has been identified as a novel approach for treating neuroendocrine neoplasms. nih.gov Such strategies could lead to more effective treatments by targeting multiple pathways or overcoming resistance mechanisms.
Innovation in Synthetic Routes for Scalable and Sustainable Production
The development of efficient and scalable synthetic methods is crucial for the future availability of this compound and its derivatives for research purposes. While various methods exist for the synthesis of substituted nicotinamides and isonicotinamides, there is always room for innovation. nih.govresearchgate.netmdpi.com
Future research in this area could focus on:
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to reduce the environmental impact of the synthesis. nih.gov Continuous-flow microreactors catalyzed by enzymes represent a green and efficient strategy. nih.gov
One-Pot Reactions: Developing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste. nih.gov
Scalable Synthesis: Ensuring that the developed synthetic routes can be scaled up from laboratory to larger quantities to meet potential future demands. nih.govgold-chemistry.org
The following table highlights some of the synthetic strategies that have been applied to related compounds:
| Synthetic Strategy | Description | Advantage | Citation |
| Continuous-Flow Microreactors | Enzyme-catalyzed synthesis in a continuous flow system. | Green, efficient, rapid | nih.gov |
| One-Pot Three-Component Reaction | Cycloaddition reaction to form complex structures in a single step. | High efficiency | researchgate.net |
| Visible Light-Mediated Cyclodesulfurization | A photocatalyst-free method for synthesizing N-substituted 2-aminobenzimidazoles. | Mild conditions, high functional group tolerance | nih.gov |
Mechanistic Studies of this compound's Biological Role in Cellular Systems
Understanding the precise mechanism of action of this compound at the cellular level is fundamental for its future development. Mechanistic studies in various cellular systems will be essential to unravel its biological role. nih.gov
Key areas for mechanistic investigation include:
Cellular Uptake and Distribution: Determining how the compound enters cells and where it localizes within the cellular compartments.
Target Engagement: Confirming the direct interaction of the compound with its putative biological targets within the cell.
Downstream Signaling Pathways: Identifying the cellular signaling pathways that are modulated by the compound upon target engagement. For example, nicotinamide has been shown to affect complement and inflammatory pathways in models of age-related macular degeneration. nih.gov
Metabolic Fate: Investigating how the compound is metabolized within the cell and whether its metabolites are also biologically active. The biochemical pathways of nicotinamide-derived pyridones are an area of active research. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
